molecular formula C5H14ClNO B13182186 2-Aminopentan-3-ol hydrochloride CAS No. 1228600-55-2

2-Aminopentan-3-ol hydrochloride

Cat. No.: B13182186
CAS No.: 1228600-55-2
M. Wt: 139.62 g/mol
InChI Key: GVYLZPGAVBXTTL-UHFFFAOYSA-N
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Description

2-Aminopentan-3-ol hydrochloride is an organic compound with the molecular formula C5H14ClNO. It is a derivative of pentanol, where an amino group is attached to the second carbon and a hydroxyl group is attached to the third carbon. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopentan-3-ol hydrochloride typically involves the reaction of 2-pentanone with ammonia and hydrogen in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired product. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Aminopentan-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Ketopentan-3-ol

    Reduction: 2-Aminopentan-3-amine

    Substitution: Various substituted amines or amides

Scientific Research Applications

2-Aminopentan-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Aminopentan-3-ol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect enzyme activity, protein folding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminopentan-2-ol
  • 3-Aminopentan-2-ol
  • 2-Amino-3-methylbutanol

Uniqueness

2-Aminopentan-3-ol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the carbon chain. This configuration allows for distinct chemical reactivity and biological activity compared to its isomers and analogs.

Properties

CAS No.

1228600-55-2

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

2-aminopentan-3-ol;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-3-5(7)4(2)6;/h4-5,7H,3,6H2,1-2H3;1H

InChI Key

GVYLZPGAVBXTTL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)N)O.Cl

Origin of Product

United States

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